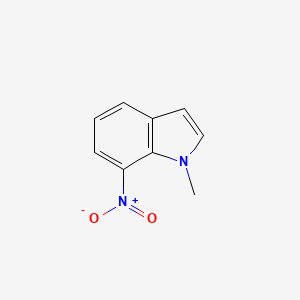

1-Methyl-7-nitro-1H-indole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-methyl-7-nitroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-10-6-5-7-3-2-4-8(9(7)10)11(12)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPIEEZTCMDMTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90542363 | |

| Record name | 1-Methyl-7-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101489-23-0 | |

| Record name | 1-Methyl-7-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 7 Nitro 1h Indole and Analogous Structures

Direct Nitration Strategies on Indole (B1671886) Precursors

Direct nitration of an indole scaffold is a straightforward approach for introducing a nitro group, but it is often hampered by a lack of regioselectivity and the potential for substrate degradation.

The nitration of 1-methylindole (B147185), the direct precursor to the target compound, presents significant regiochemical challenges. The N-methyl group activates the indole ring for electrophilic aromatic substitution, with the highest electron density typically at the C3 position. Consequently, direct nitration tends to yield 1-methyl-3-nitro-1H-indole as the major product. The formation of other isomers, including the 4, 5, 6, and 7-nitro derivatives, often occurs, resulting in a mixture that is difficult to separate. nih.gov

Achieving selective nitration at the C7 position of an unsubstituted 1-methylindole is synthetically challenging. The outcome of the reaction is highly dependent on the reaction conditions and the nitrating agent used. Often, the presence of a directing group at another position on the indole ring is necessary to favor substitution at the C7 position.

The choice of nitrating agent and the reaction conditions are critical in governing the regioselectivity and yield of the nitration of indoles. Traditional methods employing strong acids like a mixture of nitric acid and sulfuric acid are often too harsh for the sensitive indole ring, leading to decomposition or the formation of complex mixtures. rsc.org Milder and more specialized nitrating agents have been developed to overcome these limitations.

Trifluoroacetyl nitrate (B79036) (CF₃COONO₂), generated in situ, has been used for the electrophilic nitration of various indoles under non-acidic and non-metallic conditions. nih.govrsc.orgrsc.org While this method has shown high regioselectivity for the C3 position on many indole substrates, variations in the substrate's electronic and steric properties can influence the final substitution pattern. nih.govrsc.org The use of N-protected indoles can also alter the regiochemical outcome, as discussed in section 2.3. researchgate.net

Below is a table summarizing various nitrating agents and their general application in indole chemistry.

| Nitrating Agent | Typical Conditions | Common Outcome/Remarks |

| Nitric Acid / Sulfuric Acid | Low temperature | Harsh conditions, often leads to oxidation, polymerization, and a mixture of isomers. |

| Benzoyl Nitrate | Pyridine, low temperature | Milder than mixed acid; used for the synthesis of 3-nitroindole but can result in low yields. |

| Acetyl Nitrate | Acetic anhydride (B1165640), low temperature | A common reagent for nitrating N-protected indoles, typically favoring the C3 position. researchgate.net |

| Trifluoroacetyl Nitrate | Trifluoroacetic anhydride, acetonitrile, 0-5 °C | Effective for C3-nitration under mild, non-acidic conditions. rsc.orgnih.gov |

| Cobalt Nitrate / tert-Butyl Nitrite | Cobalt catalyst, directing group | A C-H activation strategy that can direct nitration to specific positions, such as C2, with a removable directing group. researchgate.net |

Multi-step Synthetic Routes Involving Functional Group Transformations

To circumvent the regioselectivity issues inherent in direct nitration, multi-step syntheses are often the most reliable methods for preparing specifically substituted indoles like 1-Methyl-7-nitro-1H-indole. These routes construct the indole ring from precursors that already contain the nitro group in the desired location.

Reductive cyclization is a powerful strategy for indole synthesis that begins with an appropriately substituted nitroarene. The Batcho-Leimgruber indole synthesis, for example, is a well-established method that starts from an o-nitrotoluene derivative. tugraz.at

To synthesize a 7-nitroindole (B1294693) using this approach, a precursor such as 2,6-dinitrotoluene (B127279) would be required. The synthesis would proceed via the following general steps:

Formation of an enamine intermediate from one of the methyl group's protons and a dimethylformamide acetal.

Reductive cyclization of the adjacent nitro group (at the 2-position) to form the indole's pyrrole (B145914) ring. This step is typically carried out using reducing agents like palladium on carbon with hydrogen, or other reagents like iron in acetic acid. The second nitro group (at the 6-position of the starting toluene) remains on the ring, becoming the 7-nitro group of the indole product.

The final step would be the N-methylation of the resulting 7-nitro-1H-indole to yield the target compound.

This strategy ensures that the nitro group is unambiguously placed at the C7 position, avoiding the formation of other isomers. Similar reductive cyclization methods can be applied to substituted β-nitrostyrenes to generate the indole core. mdpi.com

The Vilsmeier-Haack reaction is a classic method used to introduce a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings, including indoles. enamine.net The Vilsmeier reagent, typically generated from phosphorus oxychloride and a tertiary amide like dimethylformamide (DMF), is a mild electrophile that reacts preferentially at the C3 position of most indoles. semanticscholar.org

While not a direct method for synthesizing the nitro-indole core, the Vilsmeier reagent can be used to create key intermediates. For instance, if 7-nitro-1H-indole is synthesized via another route (e.g., reductive cyclization), the Vilsmeier-Haack reaction could be subsequently employed to introduce a formyl group at the C3 position. This creates a versatile intermediate, 7-nitro-1H-indole-3-carboxaldehyde, which can be elaborated into more complex structures. In some cases with highly activated or substituted indoles, Vilsmeier-type reactions have been observed to occur at other positions, including C2 and C7. arkat-usa.org

Protecting Group Strategies in this compound Synthesis

Protecting groups are essential tools in complex organic synthesis, used to temporarily mask a reactive functional group to prevent it from interfering with a subsequent reaction. jocpr.comyoutube.com In indole chemistry, the acidic N-H proton and the nucleophilic nitrogen can complicate many synthetic transformations, making N-protection a common and crucial strategy.

The use of an N-protecting group before nitration serves several purposes:

It prevents unwanted side reactions at the nitrogen atom.

It can improve the solubility and stability of the indole substrate.

Crucially, it alters the electronic properties of the indole ring, thereby influencing the regioselectivity of electrophilic substitution.

By converting the N-H group to an electron-withdrawing protecting group, such as an acetyl or a sulfonyl group, the nucleophilicity of the ring is modulated, which can change the preferred site of nitration. While this strategy is frequently used to achieve high yields of 3-nitroindoles, researchgate.net it is a fundamental technique for controlled functionalization.

A plausible multi-step synthesis of this compound could involve an initial N-protection step, followed by a directed introduction of the nitro group, deprotection, and final N-methylation.

The table below lists common protecting groups for the indole nitrogen.

| Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions |

| Acetyl | Ac | Acetic anhydride or Acetyl chloride | Basic hydrolysis (e.g., K₂CO₃, MeOH) |

| Tosyl (p-Toluenesulfonyl) | Ts | Tosyl chloride, base | Strong acid or reducing agents (e.g., Mg/MeOH) |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acidic conditions (e.g., TFA, HCl) |

| Phenylsulfonyl | SO₂Ph | Phenylsulfonyl chloride, base | Basic hydrolysis or other specific reagents |

Chemical Reactivity and Transformation Pathways of 1 Methyl 7 Nitro 1h Indole

Reactions of the Nitro Group

The nitro group at the C7-position of the indole (B1671886) ring is a key functional handle that can undergo a variety of transformations, most notably reduction to various nitrogenous derivatives.

The conversion of the nitro group to an amino group is a fundamental transformation, providing a gateway to a diverse array of further functionalized indole derivatives. This reduction can be achieved through several methods, with catalytic hydrogenation being a prominent and efficient approach.

Catalytic hydrogenation is a widely employed method for the reduction of aromatic nitro compounds to their corresponding anilines. For 1-Methyl-7-nitro-1H-indole, this transformation to 1-methyl-1H-indol-7-amine can be effectively carried out using various catalyst systems. Common catalysts include palladium on carbon (Pd/C) and platinum on carbon (Pt/C), typically under a hydrogen atmosphere. researchgate.netnih.gov The reaction is generally performed in a suitable solvent, such as ethanol (B145695) or methanol (B129727), at moderate temperatures and pressures. researchgate.net The choice of catalyst and reaction conditions can be crucial to achieving high yields and minimizing side reactions. For instance, the use of Pt/C in the presence of an acid activator like p-toluenesulfonic acid in water has been reported as an environmentally benign method for the hydrogenation of unprotected indoles. nih.gov

Alternative reduction methods that circumvent the need for pressurized hydrogen gas are also prevalent. These include the use of reducing agents such as tin(II) chloride in the presence of hydrochloric acid, or iron powder in acidic media. researchgate.net Another effective method involves transfer hydrogenation, utilizing reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as Pd/C. researchgate.net This method is particularly useful for the reduction of nitroindoles and other related nitroheterocycles. researchgate.net

Table 1: Common Catalysts and Reagents for the Reduction of Nitroarenes

| Catalyst/Reagent | Typical Conditions | Product |

| Pd/C, H₂ | Ethanol, RT-50°C, 1-10 atm | Amine |

| Pt/C, H₂ | Acetic Acid, RT, 1 atm | Amine |

| Fe, HCl | Ethanol/Water, Reflux | Amine |

| SnCl₂, HCl | Ethanol, Reflux | Amine |

| Hydrazine Hydrate, Pd/C | Methanol, Reflux | Amine |

The indole nucleus contains other potentially reducible functionalities, such as the C2-C3 double bond. Therefore, the chemoselective reduction of the nitro group without affecting the indole ring is a critical consideration. Many of the aforementioned reduction methods exhibit good chemoselectivity for the nitro group. For instance, catalytic hydrogenation with Pd/C is generally selective for the reduction of the nitro group over the indole double bond under controlled conditions.

Various other reagents have been developed for the highly chemoselective reduction of nitroarenes, which could be applicable to this compound. These include systems like samarium(0) metal in the presence of a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide, which has been shown to selectively reduce aromatic nitro groups while tolerating other functional groups. organic-chemistry.org Metal-free reduction methods, such as the use of tetrahydroxydiboron, also offer high chemoselectivity. organic-chemistry.org An iron(III) catalyst with a silane (B1218182) has been reported for the chemoselective reduction of nitro groups in the presence of a wide array of other reactive functionalities. rsc.org

The choice of the reducing system is paramount when other sensitive functional groups are present on the indole ring or its substituents, ensuring that only the nitro group is transformed.

The reduction of a nitro group to an amine proceeds through a series of intermediates, including the corresponding nitroso and hydroxylamine (B1172632) species. mdpi.com While typically transient and not isolated, the formation of a 1-methyl-7-nitroso-1H-indole intermediate is a key step in the reduction pathway.

Although less common, the partial reduction of nitro compounds to the nitroso stage can sometimes be achieved under specific conditions. mdpi.com More relevant to the chemistry of indoles is the formation of N-nitrosoindoles through the reaction of the indole nitrogen with nitrosating agents. nih.govusp.org While this compound has a methylated nitrogen, precluding direct N-nitrosation, the study of N-nitrosoindoles provides insights into the potential reactivity of nitroso groups on an indole scaffold. For instance, N-nitrosoindoles can be formed in the presence of reagents like Angeli's salt. nih.gov These nitroso compounds can participate in further reactions, highlighting the potential reactivity of a C7-nitroso intermediate, should it be formed. The direct synthesis of C-nitroso compounds can also be achieved through the oxidation of anilines or the reaction of organometallic precursors with nitrosyl chloride. organic-chemistry.orgnih.gov

Reductive Transformations to Amino and Other Nitrogenous Derivatives

Electrophilic Substitution Reactions on the Indole Ring System

The indole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS). researchgate.net The position of substitution is influenced by the inherent reactivity of the indole nucleus and the directing effects of the existing substituents.

In general, electrophilic substitution on the indole ring preferentially occurs at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion). stackexchange.comechemi.com However, in this compound, the C1 position is blocked by a methyl group, and the directing effects of both the N-methyl and the C7-nitro groups must be considered.

The N-methyl group is an activating group that donates electron density to the indole ring through an inductive effect, enhancing its nucleophilicity. lumenlearning.com Conversely, the nitro group at the C7 position is a strong deactivating group, withdrawing electron density from the benzene (B151609) portion of the indole ring via both resonance and inductive effects. pressbooks.pub This deactivation makes the benzene ring (positions C4, C5, and C6) less susceptible to electrophilic attack.

The dominant electronic effect is the activation of the pyrrole (B145914) ring by the N-methyl group, directing electrophiles primarily to the C3 position. The electron-withdrawing nature of the C7-nitro group will have a more pronounced deactivating effect on the carbocyclic ring. Therefore, electrophilic substitution is most likely to occur at the C3 position. If the C3 position were blocked, substitution would then likely be directed to other positions in the pyrrole ring, such as C2, although this is generally less favored. researchgate.net Electrophilic attack on the benzene ring (C4, C5, C6) would be significantly disfavored due to the deactivating effect of the adjacent nitro group.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Predicted Reactivity | Rationale |

| C2 | Minor Product | Less favorable than C3 for electrophilic attack on indoles. |

| C3 | Major Product | Most electron-rich position in the indole ring, activated by the N-methyl group. |

| C4 | Unlikely | Deactivated by the adjacent C7-nitro group. |

| C5 | Unlikely | Deactivated by the C7-nitro group. |

| C6 | Unlikely | Deactivated by the C7-nitro group. |

Substituent Effects on Electrophilicity

The electrophilicity of the this compound ring system is a direct consequence of the electronic effects exerted by its substituents. The nitro group (–NO₂) at the C7 position is a powerful deactivating group, withdrawing electron density from the benzene portion of the indole core through both inductive and resonance effects. libretexts.org This deactivation significantly reduces the nucleophilicity of the carbocyclic ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted indole. libretexts.org Consequently, electrophilic attack on the benzene ring (positions C4, C5, and C6) is considerably disfavored.

| Substituent | Position | Electronic Effect | Impact on Electrophilic Substitution |

|---|---|---|---|

| -CH₃ | N1 | Electron-donating (Inductive) | Activates the pyrrole ring |

| -NO₂ | C7 | Strongly electron-withdrawing (Resonance and Inductive) | Strongly deactivates the benzene ring and moderately deactivates the pyrrole ring |

Transition Metal-Catalyzed Functionalization

Transition metal catalysis provides powerful tools for the selective functionalization of C-H bonds, offering pathways to modify the indole core that are not accessible through classical methods. For a substrate like this compound, these methods are particularly valuable for overcoming the inherent deactivation of the ring system.

Direct C-H activation and subsequent oxidative arylation represent a highly atom-economical strategy for forming carbon-carbon bonds. The functionalization of the indole benzene ring (C4-C7 positions) is challenging due to lower intrinsic reactivity compared to the C2 and C3 positions. This is further compounded in this compound by the deactivating nitro group.

To achieve regioselectivity, particularly at positions on the carbocyclic ring, a directing group strategy is often employed. nih.gov Research has shown that a phosphinoyl directing group, N-P(O)tBu₂, on the indole nitrogen can effectively direct palladium catalysts to the C7 position, enabling selective arylation with arylboronic acids. acs.orgresearchgate.net This approach has been shown to be tolerant of various substituents on the indole ring, including electron-withdrawing groups like nitro and ester functionalities. nih.gov The mechanism is believed to involve the formation of a palladacycle intermediate, which then undergoes oxidative addition with an aryl halide or equivalent, followed by reductive elimination to yield the C7-arylated product. nih.gov Studies on the related 1-methyl-4-nitro-1H-indazole scaffold have demonstrated that C-H arylation can be selectively switched between the C3 and C7 positions by modulating the ligand and solvent, indicating that C-H activation on a deactivated N-methylated azole is feasible. researchgate.net

Palladium catalysts are preeminent in the C-H functionalization of indoles. beilstein-journals.orgbohrium.com Beyond the C7-arylation mentioned above, palladium catalysis enables a range of other transformations. The synthesis of indoles themselves can be achieved through palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes or via ammonia (B1221849) cross-coupling with 2-alkynylbromoarenes. acs.orgnih.gov

In the context of functionalizing the this compound scaffold, palladium-catalyzed reactions are crucial for targeting specific C-H bonds. The choice of oxidant in these reactions can also play a critical role in determining regioselectivity. For instance, in the oxidative arylation of N-acetylindoles, using Cu(OAc)₂ as the oxidant favors C3 arylation, whereas AgOAc promotes C2 arylation. nih.gov While this applies to the pyrrole ring, it illustrates the principle of catalyst and additive control in directing functionalization.

For this compound, the most significant application of palladium catalysis lies in overcoming the high activation barrier for C-H functionalization on the electron-poor benzene ring. The directing group approach remains the most effective strategy. The table below summarizes representative conditions for the C7-arylation of N-protected indoles, which are applicable to nitro-substituted substrates.

| Catalyst | Directing Group | Coupling Partner | Ligand/Additives | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ (10 mol%) | N-P(O)tBu₂ | Phenylboronic acid | 2-Chloropyridine, Cu(OTf)₂, Ag₂O, CuO | Dioxane | 79 | nih.gov |

| Pd(OAc)₂ (5 mol%) | N-Methyl (on azaindole) | Aryl iodide | Ag₂O, 2-Nitrobenzoic acid | DMF | 71 (at C2) | acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methyl 7 Nitro 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry for determining the carbon-hydrogen framework of a molecule.

¹H NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of 1-Methyl-7-nitro-1H-indole would provide critical information about the electronic environment of each proton. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-withdrawing nitro group (-NO₂) and the electron-donating effect of the indole (B1671886) nitrogen.

The protons on the benzene (B151609) ring (H-4, H-5, and H-6) would likely appear as a complex multiplet system due to spin-spin coupling. The H-4 proton, being ortho to the nitro group, is expected to be the most deshielded and resonate at the furthest downfield position in this group. The H-6 proton, being para to the nitro group, would also be significantly deshielded. The H-5 proton would be influenced by both adjacent protons through ortho coupling.

The protons on the pyrrole (B145914) ring (H-2 and H-3) would also show characteristic signals. The H-3 proton typically appears more upfield than the H-2 proton in indole systems. The N-methyl (N-CH₃) group would present as a sharp singlet, likely in the range of 3.5-4.0 ppm, due to the direct attachment to the nitrogen atom.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2 | ~7.0-7.5 | d | J(H2,H3) = ~3.0 |

| H-3 | ~6.5-7.0 | d | J(H3,H2) = ~3.0 |

| H-4 | ~7.8-8.2 | d | J(H4,H5) = ~8.0 |

| H-5 | ~7.2-7.6 | t | J(H5,H4) = ~8.0, J(H5,H6) = ~8.0 |

| H-6 | ~7.6-8.0 | d | J(H6,H5) = ~8.0 |

Note: The table above is generated based on theoretical predictions and data from analogous compounds. Actual experimental values may vary.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms directly attached to the electronegative nitro group (C-7) and the indole nitrogen (C-7a and C-2) would be significantly deshielded and appear at higher chemical shifts. The N-methyl carbon would resonate in the aliphatic region.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C-2 | ~125-130 |

| C-3 | ~100-105 |

| C-3a | ~128-132 |

| C-4 | ~120-125 |

| C-5 | ~122-127 |

| C-6 | ~118-123 |

| C-7 | ~135-140 |

| C-7a | ~130-135 |

Note: This table is based on theoretical predictions and data from analogous compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Structure Confirmation

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, cross-peaks would be observed between H-4 and H-5, and between H-5 and H-6, confirming their adjacent positions on the benzene ring. Similarly, a cross-peak between H-2 and H-3 would confirm their connectivity in the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. It would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment is crucial for identifying the connectivity between quaternary carbons and protons that are two or three bonds away. For example, correlations from the N-methyl protons to C-2 and C-7a would confirm the position of the methyl group on the indole nitrogen. Correlations from H-6 to C-7a and C-4 would help in assigning the aromatic carbons unambiguously.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. This allows for the determination of the elemental formula of the compound. For this compound (C₉H₈N₂O₂), the exact mass can be calculated.

Calculated Exact Mass for C₉H₈N₂O₂

| Isotope | Exact Mass (amu) |

|---|---|

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ¹⁴N | 14.003074 |

| ¹⁶O | 15.994915 |

| Calculated Exact Mass [M] | 176.05858 |

| Calculated Exact Mass [M+H]⁺ | 177.06640 |

An experimental HRMS measurement matching this calculated value would provide strong evidence for the proposed molecular formula.

Fragmentation Pattern Analysis

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to elucidate the structure of the molecule.

For this compound, characteristic fragmentation pathways would be expected:

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group as an NO₂ radical (mass = 46), leading to a fragment ion at m/z [M-46]⁺.

Loss of NO and CO: Sequential loss of NO (mass = 30) and CO (mass = 28) is another characteristic pathway for nitroindoles.

Loss of CH₃: Cleavage of the N-methyl group could result in a fragment at m/z [M-15]⁺.

Indole Ring Fragmentation: The stable indole ring system can also undergo characteristic cleavages, such as the loss of HCN (mass = 27).

Expected Major Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

|---|---|

| 176 | [M]⁺ (Molecular Ion) |

| 161 | [M-CH₃]⁺ |

| 146 | [M-NO]⁺ |

| 130 | [M-NO₂]⁺ |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of molecules by probing their vibrational modes. These techniques provide a molecular fingerprint, allowing for the identification of functional groups and offering insights into the molecule's structural and electronic properties. For this compound, IR and Raman spectroscopy are instrumental in identifying the characteristic vibrations associated with the indole core, the N-methyl group, and the C-nitro group.

Characteristic Group Frequencies

The vibrational spectrum of this compound is a composite of the vibrational modes of its constituent parts: the indole ring system, the N-methyl substituent, and the nitro group at the 7-position. While a complete experimental spectrum for this specific isomer is not widely published, a detailed analysis can be constructed from data on analogous compounds such as 1-methylindole (B147185), indole, and various aromatic nitro compounds. researchgate.netresearchgate.net

Indole Ring Vibrations: The core indole structure gives rise to several characteristic bands.

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. researchgate.net

C=C Stretching: The stretching vibrations of the C=C bonds within the aromatic bicyclic system are observed in the 1620-1450 cm⁻¹ range. researchgate.net

C-N Stretching: The C-N stretching vibrations within the pyrrole ring of the indole nucleus are generally found between 1400 cm⁻¹ and 1200 cm⁻¹.

Methyl Group Vibrations: The N-methyl group introduces distinct vibrations.

C-H Stretching: Saturated C-H stretching modes (both symmetric and asymmetric) of the methyl group are expected in the 2975-2850 cm⁻¹ region. researchgate.net

C-H Bending: The corresponding bending (scissoring and rocking) vibrations occur around 1470-1430 cm⁻¹ and 1150-1050 cm⁻¹, respectively.

Nitro Group Vibrations: The nitro (NO₂) group is a strong chromophore in both IR and Raman spectroscopy, characterized by two prominent stretching vibrations. scialert.net

Asymmetric Stretching (ν_as(NO₂)): This high-intensity band is one of the most characteristic for aromatic nitro compounds and typically appears in the 1570-1485 cm⁻¹ range. For the title compound, a strong band is predicted in this region.

Symmetric Stretching (ν_s(NO₂)): This band, usually of slightly lower intensity than the asymmetric stretch, is found in the 1370-1320 cm⁻¹ region. scialert.net

Deformation Modes: Other vibrations such as NO₂ scissoring, wagging, and rocking modes are expected at lower frequencies, typically around 855 cm⁻¹, 760 cm⁻¹, and 540 cm⁻¹, respectively. scialert.net

The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous structures.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Indole Ring | Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1620 - 1450 | |

| C-N Stretch | 1400 - 1200 | |

| Methyl Group | C-H Asymmetric/Symmetric Stretch | 2975 - 2850 |

| C-H Bending | 1470 - 1430 | |

| Nitro Group | NO₂ Asymmetric Stretch | 1570 - 1485 |

| NO₂ Symmetric Stretch | 1370 - 1320 | |

| NO₂ Scissoring/Deformation | 895 - 815 |

Conformational Analysis via Vibrational Modes

Vibrational spectroscopy is sensitive to the molecular conformation, as changes in geometry can alter the vibrational coupling and, consequently, the frequencies and intensities of spectral bands. For this compound, a key conformational variable is the dihedral angle between the nitro group and the plane of the indole ring.

The degree of conjugation between the nitro group's π-system and the aromatic indole ring is dependent on this dihedral angle. A more planar conformation would lead to stronger electronic conjugation, which can influence the bond order of the C-N and N-O bonds. This, in turn, would shift the frequencies of the corresponding stretching vibrations. For instance, increased conjugation would lower the frequency of the NO₂ symmetric stretch (ν_s(NO₂)) and potentially affect the C-N bond connecting the nitro group to the ring.

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy, which measures the absorption of ultraviolet (UV) and visible light, provides crucial information about the electronic transitions within a molecule. For aromatic and conjugated systems like this compound, this technique reveals the energy gaps between electronic orbitals and is sensitive to the effects of substituents on the electronic structure.

Analysis of Electronic Transitions

The UV-Vis spectrum of this compound is dominated by π → π* transitions characteristic of the indole aromatic system. The parent indole molecule exhibits two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands, which arise from electronic transitions to two different excited states. rsc.org The introduction of substituents significantly modifies these transitions.

The N-methyl group acts as a weak auxochrome, typically causing a small bathochromic (red) shift in the absorption maxima. The nitro group at the 7-position, however, has a much more profound effect. As a strong electron-withdrawing group and a chromophore itself, it extends the conjugation of the π-system and introduces n → π* transitions (from the non-bonding electrons on the oxygen atoms), although these are often weak and may be obscured by the more intense π → π* bands.

Experimental data for various nitroindole isomers show that they exhibit broad absorption peaks in the near-UV range of 300–400 nm. nih.gov Specifically for 7-nitroindole (B1294693) (the parent compound without the N-methyl group), the absorption maximum is observed around 370 nm in 2-propanol. The addition of the N-methyl group is expected to cause a minor shift from this value. This long-wavelength absorption is a result of the extended conjugation between the indole ring and the nitro group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and thus reduces the HOMO-LUMO energy gap.

The table below presents the experimental absorption maxima for various nitroindole isomers, providing context for the expected spectrum of this compound.

| Compound | Solvent | Absorption Maximum (λ_max) |

| 3-Nitroindole | 2-Propanol | 349 nm |

| 4-Nitroindole | 2-Propanol | ~390 nm (extends into visible) |

| 5-Nitroindole | 2-Propanol | 322 nm |

| 6-Nitroindole | 2-Propanol | ~310 nm and ~365 nm |

| 7-Nitroindole | 2-Propanol | ~370 nm |

Data sourced from a study on nitroindole isomers. nih.gov

Application in Kinetic and Mechanistic Studies

The strong UV-Vis absorbance of this compound makes it an excellent candidate for monitoring reaction kinetics and elucidating reaction mechanisms. According to the Beer-Lambert law, absorbance is directly proportional to concentration, allowing for the quantitative tracking of the compound's consumption or formation over time. sapub.org

For instance, in a reaction where this compound is a reactant, the reaction progress can be followed by measuring the decrease in absorbance at its λ_max. This approach has been successfully used to study the kinetics of various reactions, including the polymerization of indole and the catalytic reduction of other nitroaromatic compounds. asianpubs.orgresearchgate.netasianpubs.org

A hypothetical kinetic experiment could involve the reduction of the nitro group of this compound to an amino group. The starting material possesses a strong absorbance in the 350-400 nm range, while the product, 1-methyl-1H-indol-7-amine, would have a significantly different absorption spectrum, likely at a shorter wavelength. By monitoring the disappearance of the reactant's peak or the appearance of the product's peak, one can determine the reaction rate, reaction order, and rate constant. researchgate.net Such studies are fundamental for understanding reaction mechanisms, optimizing reaction conditions, and assessing catalyst performance.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, torsion angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation and packing.

As of the current literature survey, a single-crystal X-ray structure for this compound has not been reported. However, valuable structural insights can be inferred from the crystallographic data of closely related compounds, such as other substituted indoles and aromatic nitro compounds. researchgate.netmdpi.commdpi.comresearchgate.net

Expected Molecular Geometry: Based on the structures of similar molecules, the bicyclic indole core of this compound is expected to be essentially planar. The N-methyl group will lie close to this plane. A key structural parameter is the torsion angle between the nitro group and the indole ring. Due to steric hindrance with the adjacent hydrogen atom at the 6-position, the nitro group is likely to be twisted out of the plane of the indole ring to some degree. This twisting would slightly reduce the π-conjugation between the nitro group and the ring, a feature that has implications for the molecule's electronic properties.

Expected Intermolecular Interactions: In the solid state, the packing of this compound molecules would be governed by various non-covalent interactions.

π-π Stacking: The planar aromatic indole rings are likely to engage in π-π stacking interactions, which are common in the crystal structures of flat, aromatic molecules.

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic or methyl C-H groups and the oxygen atoms of the nitro group of neighboring molecules are highly probable. These interactions play a significant role in stabilizing the crystal lattice.

The table below lists crystallographic data for a related nitro-containing heterocyclic compound to provide an example of typical crystal parameters.

| Parameter | Example: 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid researchgate.net |

| Formula | C₈H₁₁N₃O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.5811 |

| b (Å) | 19.734 |

| c (Å) | 11.812 |

| β (°) | 101.181 |

| Volume (ų) | 1047.6 |

A definitive structural analysis of this compound awaits its successful crystallization and subsequent X-ray diffraction study.

Mechanistic Investigations of Reactions Involving 1 Methyl 7 Nitro 1h Indole

Reaction Mechanism Elucidation for Nitro Group Transformations

The reduction of the nitro group in aromatic compounds is a fundamental transformation that can proceed through various pathways, depending on the reducing agent and reaction conditions. While specific studies on 1-Methyl-7-nitro-1H-indole are not extensively detailed in the available literature, the general mechanisms for nitroarene reduction provide a strong basis for understanding its transformations. The reduction is a stepwise process that involves the transfer of six electrons to the nitro group to form the corresponding amine.

Characterization of Key Intermediates (e.g., Nitroso, Hydride)

The reduction of a nitro group to an amine proceeds through a series of intermediates. The generally accepted pathway involves the initial two-electron reduction of the nitro group to a nitroso derivative. This is followed by a further two-electron reduction to a hydroxylamine (B1172632) intermediate. The final two-electron reduction of the hydroxylamine yields the amine. google.comnih.gov

In the context of this compound, the proposed pathway would involve the formation of 1-methyl-7-nitroso-1H-indole and subsequently 1-methyl-7-(hydroxyamino)-1H-indole. The detection and characterization of these intermediates are often challenging due to their high reactivity. nih.gov For instance, the reduction of the nitroso group to the hydroxylamine is typically much faster than the initial reduction of the nitro group, making the nitroso intermediate difficult to isolate. nih.gov

Under certain conditions, particularly in electrochemical reductions or with specific catalysts, a parallel pathway involving condensation reactions can occur. google.com This can lead to the formation of dimeric species such as azoxy, azo, and hydrazo compounds.

The hydride transfer, often from a metal hydride reagent or a catalytic surface, is a key step in the two-electron reduction stages. The nature of the hydride source can significantly influence the reaction pathway and the stability of the intermediates.

Kinetic and Thermodynamic Aspects of Reduction Pathways

The kinetics of nitro group reduction are complex and dependent on multiple factors, including the nature of the substrate, the reducing agent, the solvent, and the temperature. For catalytic hydrogenation, a common method for nitro group reduction, the reaction rate is influenced by the catalyst type (e.g., Pd/C, Raney Nickel), catalyst loading, and hydrogen pressure. commonorganicchemistry.com

The reduction of the hydroxylamine intermediate to the amine is often the slowest step in the sequence, which can lead to its accumulation in the reaction mixture. google.com The electronic properties of the indole (B1671886) ring and the methyl group in this compound will influence the electron density at the nitro group, thereby affecting the thermodynamics and kinetics of the reduction. The electron-donating methyl group may slightly increase the electron density on the indole system, potentially making the reduction of the nitro group more challenging compared to an unsubstituted indole.

Different reducing agents exhibit different selectivities and reactivities. For example, mild reducing agents like iron or zinc in acidic media are often used to selectively reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com The choice of reducing agent can therefore be used to control the reaction pathway and favor the formation of the desired product.

Photochemical Reaction Mechanisms

The presence of the nitro group on the indole ring system imparts interesting photochemical properties to this compound. Upon absorption of UV light, the nitro group can undergo various transformations, leading to intramolecular rearrangements and cleavage pathways.

Intramolecular Rearrangements and Cleavage Pathways

Studies on related 7-nitroindole (B1294693) derivatives have shown that photoactivation can lead to the generation of a C1' deoxyribosyl radical, resulting in the formation of 2'-deoxyribonolactone and the release of 7-nitrosoindole. nih.gov While this specific pathway is relevant for nucleoside derivatives, it highlights the potential for the excited nitro group to induce radical processes.

In the case of 1-acyl-7-nitroindolines, which are structurally similar, photo-activation is proposed to induce an acetyl group transfer to an oxygen atom of the 7-nitro group. This forms a reactive nitronic anhydride (B1165640) intermediate. jst.go.jp This intermediate can then react with nucleophiles. Although this compound lacks the acyl group, this mechanism suggests that intramolecular oxygen transfer from the nitro group is a plausible photochemical pathway.

For 7-nitroindole-containing oligonucleotides, irradiation with UV-A light leads to an intramolecular hydrogen abstraction from the C1' position by the excited nitro group, resulting in the release of a nitrosoindole and the formation of a deoxyribonolactone abasic site. nih.gov This further supports the role of the excited nitro group in initiating intramolecular hydrogen abstraction and subsequent cleavage.

Role of Solvent Environment on Photoreactivity

The solvent environment plays a critical role in the photochemical reactions of nitroindoles. The polarity of the solvent can influence the nature of the excited state and the subsequent reaction pathways. In studies of 1-acyl-7-nitroindolines, the solvent determines the fate of the nitronic anhydride intermediate. In the presence of water, this intermediate can lead to the formation of a carboxylic acid and 7-nitrosoindole through a photoredox reaction. nih.gov

The fluorescence emission of indole derivatives generally shows a bathochromic (red) shift in more polar solvents, indicating a more polar excited state. core.ac.uk This suggests that the photoreactivity of this compound would also be sensitive to solvent polarity. The solvent can also influence the lifetime of reactive intermediates and the efficiency of competing deactivation pathways. For instance, in aqueous solutions, the photolysis of 1-acetyl-5,7-dinitroindolines and 1-acetyl-4-methoxy-5,7-dinitroindolines resulted in a mixture of photoproducts, indicating complex, solvent-dependent reaction pathways. nih.govrsc.org

Mechanistic Pathways of C-H Functionalization

Direct C-H functionalization of indoles is a powerful tool for the synthesis of complex derivatives. The regioselectivity of these reactions is a key challenge due to the presence of multiple C-H bonds. The functionalization of the C7 position of the indole ring is particularly challenging.

Mechanistic studies on the C-H functionalization of indoles often involve the use of a directing group on the indole nitrogen to achieve regioselectivity. nih.gov For N-substituted indoles, transition-metal-catalyzed reactions are commonly employed. A plausible mechanism for the C-H functionalization of this compound would likely involve a transition metal catalyst that coordinates to the indole ring. The presence of the N-methyl group precludes the use of directing groups that bind to the nitrogen atom. However, the nitro group at the C7 position will have a significant electronic influence on the reactivity of the C-H bonds of the benzene (B151609) ring.

Theoretical studies on the transition-metal-catalyzed C-H functionalization of indoles have shown that the regioselectivity is often determined by the rate-determining step. nih.gov If C-H activation is the rate-determining step, functionalization tends to occur at the C7 or C4 positions. Conversely, if a step after C-H activation is rate-determining, functionalization at the C2 position is often favored. nih.gov

For the C7 functionalization of indoles, strategies such as the use of specific directing groups or iridium-catalyzed borylation have been developed. msu.eduresearchgate.net In the absence of a directing group, the inherent reactivity of the C-H bonds in this compound will be governed by the electronic effects of the methyl and nitro substituents. The electron-withdrawing nitro group at C7 will deactivate the benzene ring towards electrophilic attack, making C-H functionalization more challenging. However, it may also direct certain metal-catalyzed reactions to other positions. Computational studies on related systems suggest that radical-mediated pathways can also be involved in C-H functionalization. chemrxiv.org

Chemical Mechanistic Insights from Interactions with Molecular Targets (non-biological outcome focused)

Detailed mechanistic investigations focusing specifically on the non-biological reactions of this compound are limited in publicly accessible literature. However, significant insights into its probable reactivity and interaction mechanisms can be derived from studies on closely related indole derivatives. The electronic character of this compound is defined by the electron-donating N-methyl group and the strongly electron-withdrawing nitro group on the benzene ring. This substitution pattern deactivates the indole nucleus, particularly the pyrrole (B145914) ring, towards electrophilic attack compared to 1-methylindole (B147185), and influences the mechanisms of its molecular interactions.

Mechanistic understanding can be built by examining analogous systems through spectroscopic analysis, characterization of reaction intermediates, and computational modeling.

Insights from Friedel-Crafts Type Reactions

Studies on the solvent-free Friedel-Crafts hydroxyalkylation between N-methylindole and 4-nitrobenzaldehyde (B150856) provide a valuable model for the potential reactivity of the this compound C3 position. unito.it This type of electrophilic aromatic substitution is a fundamental reaction of the indole core.

A combination of solid-state NMR spectroscopy and Density Functional Theory (DFT) calculations on the reaction of N-methylindole revealed that the process occurs through a melted phase, allowing for the direct observation and characterization of a key hydroxylic intermediate, (1-methyl-1H-indol-3-yl)(4-nitrophenyl)methanol. unito.it The formation of this intermediate is a crucial step in the reaction pathway leading to the final bis(indolyl)methane product.

DFT calculations supported the experimental findings, indicating that the initial step to form the intermediate is energetically favored. unito.it For the reaction involving the parent indole, these calculations provided specific energy values for the reaction steps.

Table 1: Calculated Energy Changes for the Reaction of Indole with 4-Nitrobenzaldehyde unito.it This table is based on data for indole and serves as a model for the type of energetic analysis applicable to its derivatives.

For this compound, the presence of the powerful electron-withdrawing 7-nitro group would significantly decrease the nucleophilicity of the C3 position. This deactivation would likely increase the activation energy for the initial attack on the aldehyde, slowing the reaction rate considerably compared to N-methylindole. The mechanism, however, would be expected to proceed through a similar intermediate.

Solvent Interactions and Spectroscopic Probes

The interaction of indole derivatives with solvent molecules provides fundamental mechanistic insights into intermolecular forces. Studies on 6-isocyano-1-methyl-1H-indole (6ICMI), a positional isomer of the target compound with a different functional group, demonstrate how vibrational spectroscopy can probe the local molecular environment. researchgate.net The isonitrile stretching frequency is highly sensitive to the solvent's properties, such as its ability to donate hydrogen bonds. researchgate.net

In this study, Fourier Transform Infrared (FTIR) spectroscopy revealed a strong correlation between the isonitrile stretching frequency and the solvent's polarizability and hydrogen-bond donor capacity. researchgate.net This indicates that specific solute-solvent interactions, such as hydrogen bonding between the solvent and the functional group, directly influence the electronic distribution and vibrational energy of the molecule.

Table 2: Isonitrile Stretching Frequencies of 6-Isocyano-1-methyl-1H-indole (6ICMI) in Various Solvents researchgate.net This table illustrates the use of vibrational spectroscopy to probe molecular interactions, a technique applicable to this compound.

In the case of this compound, the nitro group is a strong hydrogen bond acceptor. In protic solvents like methanol (B129727) or ethanol (B145695), it is expected that the solvent molecules would form hydrogen bonds with the oxygen atoms of the nitro group. Such interactions could be mechanistically significant in reactions where solvent polarity or specific solvent-solute complexes play a role in stabilizing transition states or intermediates. These interactions could be similarly studied using IR or Raman spectroscopy by observing shifts in the symmetric and asymmetric stretching frequencies of the nitro group.

Computational and Theoretical Insights

Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms, predicting molecular properties, and understanding electronic structure. For indole derivatives, DFT calculations can determine frontier molecular orbitals (HOMO/LUMO), which are key to understanding reactivity in charge-transfer or covalent interactions.

For this compound, the electron-rich indole core is perturbed by the 7-nitro group. Theoretical calculations would predict that:

The Highest Occupied Molecular Orbital (HOMO) would be primarily located on the indole ring system, but its energy would be significantly lowered by the electron-withdrawing nitro group, correlating with its reduced nucleophilicity.

The Lowest Unoccupied Molecular Orbital (LUMO) would likely have significant contributions from the nitro group, making the compound a potential electron acceptor in charge-transfer complexes.

Mechanistic studies on related systems have used DFT to reveal that nucleophilic attack is often the rate-determining and stereoselectivity-determining step in reactions. Analysis of noncovalent interactions is also crucial for understanding how substrates orient themselves and how transition states are stabilized. These computational approaches provide a mechanistic framework for predicting the behavior of this compound in interactions with various molecular targets, even in the absence of extensive experimental data.

Theoretical and Computational Studies of 1 Methyl 7 Nitro 1h Indole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, widely used to investigate the electronic structure of molecules. jmchemsci.com DFT calculations can predict a variety of molecular properties, including optimized geometries and electronic energy levels, by modeling the electron density. acs.orgmdpi.com

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. openreview.netresearchgate.net For 1-Methyl-7-nitro-1H-indole, this analysis would be performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or cc-pVTZ, to find the lowest energy conformer. researchgate.netresearchgate.net The process yields precise values for bond lengths, bond angles, and dihedral angles, defining the molecule's structure. Conformational analysis would explore the rotational barriers, particularly around the C-N bond of the nitro group, to identify the most stable orientation relative to the indole (B1671886) ring.

Table 1: Predicted Structural Parameters for this compound (Illustrative) Note: The following table structure represents the type of data obtained from DFT geometry optimization. Specific values require dedicated calculations for this molecule.

| Parameter | Type | Atoms Involved | Predicted Value |

| Bond Length | C-C | C8-C9 | (To be calculated) Å |

| Bond Length | C-N | C7-N(nitro) | (To be calculated) Å |

| Bond Length | N-O | N(nitro)-O | (To be calculated) Å |

| Bond Angle | C-C-N | C6-C7-N(nitro) | (To be calculated) ° |

| Bond Angle | O-N-O | O-N(nitro)-O | (To be calculated) ° |

| Dihedral Angle | C-C-N-O | C8-C7-N(nitro)-O | (To be calculated) ° |

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. ossila.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.comirjweb.com

Table 2: Calculated Frontier Orbital Energies (Illustrative) Note: This table shows the typical output for a HOMO-LUMO analysis. Values are placeholders and would be determined by specific DFT calculations.

| Orbital | Energy (eV) |

| HOMO | (To be calculated) |

| LUMO | (To be calculated) |

| Gap (ΔE) | (To be calculated) |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. youtube.comwikipedia.org According to FMO theory, the most favorable reactions occur when the interacting orbitals have similar energies and symmetries. wikipedia.orgtaylorandfrancis.com

For this compound, FMO analysis helps predict its behavior in chemical reactions. The distribution of the HOMO and LUMO across the molecule identifies the most probable sites for electrophilic and nucleophilic attacks. ucsb.edu The HOMO is generally associated with nucleophilic character, indicating where the molecule is most likely to donate electrons. youtube.com Conversely, the LUMO is associated with electrophilic character, highlighting regions that are susceptible to receiving electrons. ucsb.eduwuxiapptec.com The electron-withdrawing nitro group would likely cause the LUMO to be localized significantly on or near the nitro-substituted part of the benzene (B151609) ring portion of the indole, making it a potential site for nucleophilic attack. The HOMO is expected to be distributed primarily over the electron-rich indole ring system.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex results of a quantum chemical calculation into the familiar language of Lewis structures, lone pairs, and bonding orbitals. wisc.edunih.gov It provides a detailed picture of the electron density distribution and the nature of bonding within a molecule. rsc.org

NBO analysis for this compound would quantify intramolecular interactions, such as hyperconjugation and charge delocalization. It can reveal donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which stabilize the molecule. For instance, NBO analysis would likely show significant delocalization of electron density from the π-system of the indole ring to the antibonding orbitals of the nitro group. This charge transfer is a key factor influencing the molecule's structure, stability, and electronic properties.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in photonics and optoelectronics. researchgate.netresearchgate.net Organic molecules featuring both an electron-donating group and an electron-accepting group connected by a π-conjugated system often exhibit significant NLO properties due to efficient intramolecular charge transfer. unifr.ch

The structure of this compound, with its electron-rich indole ring and the strongly electron-withdrawing nitro group, suggests potential for NLO activity. Computational methods can predict NLO properties by calculating the molecular polarizability (α), first hyperpolarizability (β), and second hyperpolarizability (γ). unifr.chnih.gov A high value for the first hyperpolarizability (β) is a key indicator of a strong second-order NLO response. researchgate.net DFT calculations are a common tool for predicting these properties and guiding the design of new NLO materials. nih.gov

Table 3: Calculated Nonlinear Optical Properties (Illustrative) Note: This table outlines the key parameters calculated to predict NLO properties. Specific values would need to be computed.

| Parameter | Description | Predicted Value |

| α | Linear Polarizability | (To be calculated) esu |

| β_total | First Hyperpolarizability | (To be calculated) esu |

| γ | Second Hyperpolarizability | (To be calculated) esu |

Computational Modeling of Reaction Pathways and Transition States

Theoretical and computational studies are indispensable tools for elucidating the complex reaction mechanisms involving substituted indoles. For this compound, computational modeling, particularly using Density Functional Theory (DFT), provides deep insights into potential reaction pathways and the structures of associated transition states. While specific, detailed reaction pathway calculations for this compound are not extensively documented in dedicated studies, the reactivity of the closely related compound 7-nitroindole (B1294693) (7NI) has been explored, offering a strong basis for understanding its N-methylated analogue.

Reactivity Predictions from Ground-State Properties

DFT calculations are effective in predicting the most probable sites for chemical reactions by analyzing the electronic structure of the molecule. Studies on 7-nitroindole have utilized methods like B3LYP with basis sets such as cc-pVTZ to optimize the molecular structure and analyze its reactivity. researchgate.net Local reactivity descriptors derived from these calculations, such as dual Fukui descriptors (Δfk), dual local softness (Δsk), and multiphilicity descriptors (Δωk), have been used to identify the atoms most susceptible to different types of chemical attack. researchgate.net

For 7-nitroindole, these computational analyses reveal that the atoms N1, C2, C3, C5, and C7 are the most favorable sites for nucleophilic attack. researchgate.net Conversely, the carbon atom C9 (in the benzene ring, adjacent to the fusion) is identified as the most likely site for an electrophilic attack. researchgate.net This information is crucial for predicting how this compound would behave in various reaction conditions, guiding the design of synthetic routes. The presence of the methyl group at the N1 position in this compound would preclude reactions at this site but is expected to have a minor influence on the reactivity of the other predicted sites.

Modeling Reaction Pathways: An Analogous Example

For the hydrogenation of indole on a Ni-S-edge catalyst, the reaction pathway from indole to dihydroindole (DHI) was modeled. The process involves the transfer of hydrogen atoms to the indole molecule, with each step having a calculated transition state and activation energy. mdpi.com

Table 1: Calculated Energy Changes for the Hydrogenation of Indole on a Ni-S-Edge Catalyst mdpi.com

This type of detailed energy profiling allows researchers to understand the feasibility of a proposed reaction pathway and to compare alternative mechanisms. Similar methodologies can be applied to model reactions of this compound, such as electrophilic substitution or reduction of the nitro group.

Analysis of Transition States

A critical component of modeling reaction pathways is the characterization of transition states (TS). A transition state represents the highest energy point along a specific reaction coordinate and its structure determines the kinetic feasibility of that step. Computational chemistry allows for the precise location and analysis of these transient structures.

Synthetic Applications and Derivatization Strategies for 1 Methyl 7 Nitro 1h Indole

1-Methyl-7-nitro-1H-indole as a Versatile Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis primarily due to the reactivity conferred by the nitro group. frontiersin.org Nitro compounds are well-established as valuable intermediates, offering a diverse range of chemical transformations that allow for the construction of complex molecular architectures. frontiersin.orgnih.gov The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the indole (B1671886) ring, affecting its reactivity in various reactions. nih.govnih.gov

The primary utility of this compound stems from the capacity of the nitro group to be transformed into other functional groups. nih.gov The most significant of these transformations is the reduction of the nitro group to a primary amine, yielding 7-amino-1-methyl-1H-indole. This amino group opens up a plethora of synthetic possibilities, acting as a handle for further derivatization through N-alkylation, N-acylation, diazotization, and participation in various coupling reactions. This two-step process—introduction of a nitro group followed by its reduction—is a cornerstone strategy for introducing a versatile amino functionality onto an aromatic ring.

Furthermore, the nitro group itself can direct or influence the regioselectivity of reactions on the indole core. Its deactivating effect on the benzene (B151609) portion of the molecule can help steer reactions toward the pyrrole (B145914) ring. This modulation of reactivity makes this compound a strategic starting material for synthesizing specifically substituted indole derivatives that might be difficult to access through other routes.

Synthesis of Complex Indole Derivatives and Scaffolds

The conversion of this compound into its 7-amino counterpart is a gateway to synthesizing a wide array of complex indole derivatives and scaffolds. The resulting 7-amino-1-methyl-1H-indole is a key intermediate that can be elaborated into more intricate structures, which are often found in biologically active molecules. msu.eduindole-building-block.com

One common strategy involves leveraging the nucleophilicity of the 7-amino group. For instance, it can react with various electrophiles to introduce diverse substituents. Acylation with acid chlorides or anhydrides can furnish amides, while reactions with sulfonyl chlorides yield sulfonamides. These functional groups are prevalent in many pharmaceutical compounds and can be used to modulate the physicochemical properties of the final molecule.

Moreover, the 7-amino group can participate in carbon-nitrogen bond-forming reactions to construct more complex scaffolds. For example, it can be a component in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form diarylamines. Another powerful application is its use in the construction of new heterocyclic rings fused to the indole core, as detailed in section 7.4. The ability to build upon the 7-amino-1-methyl-1H-indole intermediate makes the parent nitro compound a valuable precursor for creating libraries of complex indole derivatives for drug discovery and materials science. nih.gov

Table 1: Examples of Derivatization from 7-Aminoindoles

Reaction Type Reagent/Catalyst Product Type Synthetic Utility Acylation Acid Chloride (R-COCl) 7-Amido-1-methyl-1H-indole Introduces amide functionality, common in pharmaceuticals. Sulfonylation Sulfonyl Chloride (R-SO2Cl) 7-Sulfonamido-1-methyl-1H-indole Forms stable sulfonamides, important pharmacophores. Buchwald-Hartwig Coupling Aryl Halide, Pd catalyst 7-(Arylamino)-1-methyl-1H-indole Forms C-N bonds to create complex diarylamines. Pictet-Spengler Reaction Aldehyde/Ketone Fused Polycyclic Indole Scaffold Constructs complex, rigid scaffolds often found in alkaloids.

Regioselective Derivatization at C-7 Position

Direct functionalization of the C-7 position of an unsubstituted indole is often challenging due to the inherent reactivity of other positions, particularly C-3 and C-2. nih.govrsc.org The use of this compound provides a definitive solution for achieving regioselective derivatization at the C-7 position. In this context, the derivatization strategy does not involve a C-H activation but rather the chemical transformation of the existing nitro group.

The cornerstone of this strategy is the reduction of the C7-nitro group. This reaction can be accomplished with high efficiency and selectivity using various standard reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and clean method. Other reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are also effective for this transformation.

Once the 7-amino-1-methyl-1H-indole is formed, the amino group serves as a versatile anchor for introducing a wide array of functionalities specifically at the C-7 position. A particularly powerful method for diversification is through the formation of a diazonium salt. The 7-amino group can be treated with nitrous acid (generated in situ from NaNO₂) to form a 7-diazonium salt. This intermediate, while often unstable, can be subjected to Sandmeyer-type reactions to introduce a variety of substituents, including halides (-Cl, -Br, -I), cyano (-CN), and hydroxyl (-OH) groups, with high regioselectivity. This two-step sequence (reduction followed by diazotization and substitution) provides a robust pathway for accessing a diverse range of C-7 functionalized 1-methylindoles that would be difficult to obtain otherwise.

Formation of Hybrid Molecules and Annulated Systems

The strategic placement of a functional handle at the C-7 position, derived from this compound, is highly advantageous for the construction of hybrid molecules and annulated systems. These molecular constructs are of great interest in medicinal chemistry, as they allow for the combination of different pharmacophores or the creation of rigid, conformationally constrained structures. nih.govnih.govrsc.org

Hybrid Molecules: A hybrid molecule is a chemical entity that combines two or more distinct pharmacophoric units through a covalent linker. The 7-amino-1-methyl-1H-indole intermediate is an ideal platform for creating such hybrids. The amino group can be used to connect the indole scaffold to another biologically active molecule. For instance, the amino group can be converted into an isothiocyanate and coupled with an amine-containing drug, or it can be acylated with a carboxylic acid-bearing molecule to form an amide linkage. This approach allows for the synergistic combination of the biological activities of both parent molecules.

Annulated Systems: Annulation refers to the formation of a new ring fused to an existing ring system. The 7-amino group on the 1-methylindole (B147185) core is perfectly positioned to participate in reactions that build a new ring across the C-6 and C-7 positions or the N-1 and C-7 positions. For example, condensation of 7-amino-1-methyl-1H-indole with a 1,3-dicarbonyl compound in a Skraup or Doebner-von Miller reaction can lead to the formation of a new six-membered heterocyclic ring fused to the indole core, creating a tricyclic system. Such 1,7-annulated indoles have been investigated as potent inhibitors of cyclin-dependent kinases. nih.gov The ability to construct these rigid, polycyclic frameworks is critical for developing molecules that can interact with specific biological targets with high affinity and selectivity. rsc.org

Strategies for Introducing Additional Functional Groups

While the C-7 position offers a rich field for derivatization via the nitro group, the synthesis of complex molecules often requires the introduction of functional groups at other positions on the this compound scaffold. The electronic nature of the existing substituents—the N-methyl group and the C-7 nitro group—plays a crucial role in directing these subsequent functionalizations.

The C-7 nitro group is a powerful electron-withdrawing group, which deactivates the benzene ring (positions C-4, C-5, and C-6) towards electrophilic aromatic substitution. In contrast, the pyrrole ring remains the most electron-rich portion of the molecule. Consequently, electrophilic substitution reactions are expected to occur preferentially at the C-3 position, which is the most nucleophilic site in N-alkylated indoles. Reactions such as Vilsmeier-Haack formylation (introducing a -CHO group), Friedel-Crafts acylation, or nitration would likely yield the corresponding C-3 substituted derivative. nih.govrsc.org

For functionalization at other positions, different strategies are required. For instance, directed ortho-metalation could potentially be used. While the C-7 nitro group's directing ability is not as established as other groups, it is conceivable that lithiation could be directed to the C-6 position. Subsequent quenching with an electrophile would then install a functional group at this site. Alternatively, if functional groups are desired at the C-2 position, a common strategy involves initial lithiation at C-2 (a kinetically favored process for N-alkylindoles) followed by reaction with an electrophile. The presence of the C-7 nitro group may influence the conditions required for these reactions but provides a pathway to multi-substituted indole derivatives. acs.org

Table 2: Regioselectivity of Further Functionalization

Position Reaction Type Directing Influence Example Reaction C-3 Electrophilic Aromatic Substitution Activation by pyrrole ring nitrogen. Vilsmeier-Haack Formylation C-2 Metalation-Alkylation Kinetic deprotonation of N-alkylindoles. Lithiation with n-BuLi, then quench with an electrophile. C-4, C-5, C-6 Electrophilic Aromatic Substitution Deactivated by C-7 nitro group. Generally disfavored.

Compound Names

Compound Name This compound 7-Amino-1-methyl-1H-indole 7-Amido-1-methyl-1H-indole 7-Sulfonamido-1-methyl-1H-indole 7-(Arylamino)-1-methyl-1H-indole 3-Iodo-1-methyl-1H-indole Tin(II) chloride Iron Palladium on carbon Sodium nitrite

Future Research Directions and Unexplored Avenues in 1 Methyl 7 Nitro 1h Indole Chemistry

Development of Novel and Sustainable Synthetic Routes

While classical methods for indole (B1671886) synthesis, such as the Fischer and Gassman syntheses, provide foundational routes, future research will likely focus on developing more efficient, sustainable, and versatile methods for preparing 1-methyl-7-nitro-1H-indole and its derivatives. luc.edu The demand for greener chemical processes necessitates a shift away from harsh reagents and conditions, such as concentrated nitric acid, which pose environmental and safety risks. nih.gov

Key areas for future development include:

Multicomponent Reactions (MCRs): Innovative one-pot, multicomponent reactions offer a pathway to assemble the indole core from simple, readily available starting materials under mild conditions. rsc.orgrsc.org An approach involving an Ugi multicomponent reaction followed by an acid-induced cyclization, using ethanol (B145695) as a benign solvent and avoiding metal catalysts, represents a promising sustainable strategy. rsc.orgrsc.org

Catalytic C-H Activation/Functionalization: Transition-metal catalysis, particularly with palladium, has become a powerful tool for constructing complex molecules. Future work could explore direct C-H nitration of 1-methylindole (B147185) at the C7 position or palladium-catalyzed intramolecular oxidative coupling/cyclization of suitably substituted anilines. unina.it Microwave-assisted synthesis could further accelerate these reactions and improve yields. unina.it

Domino and Cascade Reactions: Designing domino reaction sequences, where multiple bond-forming events occur in a single operation, can significantly enhance synthetic efficiency. nih.gov A potential route could involve an aza-Michael-SNAr-heteroaromatization sequence to construct the substituted indole core. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, particularly for reactions involving potentially hazardous intermediates or reagents like nitrating agents.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Strategy | Potential Advantages | Key Research Challenges |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to diversity. rsc.orgrsc.org | Achieving high regioselectivity for the 7-nitro isomer. |

| Pd-Catalyzed C-H Nitration | Direct functionalization of the indole core, high efficiency. unina.it | Controlling selectivity between different C-H bonds, catalyst cost. |

| Domino Sequences | Increased molecular complexity from simple precursors in one pot. nih.gov | Optimization of complex reaction cascades. |

| Flow Chemistry | Enhanced safety for nitration, improved scalability and reproducibility. | Initial setup costs and optimization of flow parameters. |

Advanced Mechanistic Studies using Cutting-Edge Spectroscopic Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. Future research should employ advanced spectroscopic and analytical techniques to elucidate the intricate pathways involved in the synthesis and reactions of this compound.

In-situ Spectroscopy: Techniques such as in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can monitor reaction progress in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics. This data is invaluable for understanding the role of catalysts, reagents, and reaction conditions.

Advanced NMR Techniques: Two-dimensional NMR techniques (COSY, HSQC, HMBC) are essential for unambiguous structure elucidation of products and intermediates. youtube.commdpi.com Isotope labeling studies, followed by NMR analysis, can pinpoint bond-forming and bond-breaking steps.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formulas of synthesized compounds. unina.itmdpi.com Techniques like electrospray ionization (ESI) can be coupled with liquid chromatography to identify intermediates in complex reaction mixtures.

UV-Photoelectron Spectroscopy (UV-PES): This technique, combined with computational analysis, can provide deep insights into the molecular orbital energies and electronic structure of this compound. acs.org Understanding the energies of the HOMO and LUMO is key to predicting its reactivity in various chemical transformations. acs.org

Stark Absorption Spectroscopy: This method can be used to determine the change in the permanent dipole moment upon electronic excitation, providing valuable data on the electronic properties of the molecule in both its ground and excited states. researchgate.net